10-Aminodecylmethanethiosulfonate Hydrobromide
Description
Historical Development and Discovery
The development of this compound emerges from the pioneering work of Arthur Karlin and his colleagues, who introduced the foundational methanethiosulfonate reagent family during the latter half of the 20th century. This groundbreaking research established methanethiosulfonate compounds as powerful tools for probing protein structures and functions, particularly membrane proteins such as ion channels. The initial development focused on three charged methanethiosulfonate reagents: 2-Aminoethyl methanethiosulfonate hydrobromide, Sodium (2-sulfonatoethyl) methanethiosulfonate, and [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide.
The expansion of the methanethiosulfonate reagent family to include longer-chain derivatives like this compound represents a natural evolution in chemical probe design. This development was driven by the need for reagents capable of probing different spatial environments within protein structures and providing varied hydrophobic interactions. The longer alkyl chain of this particular compound allows researchers to investigate deeper hydrophobic pockets and membrane-embedded regions of proteins that shorter-chain methanethiosulfonate reagents cannot effectively access.
Research applications of methanethiosulfonate reagents expanded significantly during the 1990s and 2000s, with the introduction of the substituted-cysteine accessibility method becoming a standard technique in structural biology. This methodological advancement created demand for diverse methanethiosulfonate reagents with varying chain lengths, charges, and functional groups, leading to the synthesis and characterization of specialized compounds like this compound.
Classification within Methanethiosulfonate Reagents
This compound belongs to the positively charged methanethiosulfonate reagent subfamily, characterized by the presence of an amino group that confers a positive charge under physiological conditions. This classification distinguishes it from neutral methanethiosulfonate reagents, which lack charged functional groups, and negatively charged variants that contain sulfonate or carboxylate groups. The compound's structure features a methanethiosulfonate functional group (CH₃SO₂S-) linked to a ten-carbon alkyl chain terminated with an amino group, creating a molecule with both hydrophobic and hydrophilic characteristics.
Within the broader methanethiosulfonate reagent family, this compound represents one of the longer-chain derivatives available for research applications. The methanethiosulfonate reagent classification system typically organizes compounds based on chain length, functional group type, and overall charge characteristics. Short-chain reagents include compounds with two to four carbon linkers, medium-chain reagents span five to eight carbons, and long-chain reagents like this compound contain nine or more carbons in their alkyl chain.
The hydrobromide salt form of this compound enhances its water solubility and stability during storage, making it more practical for laboratory applications compared to the free base form. This salt formation is a common practice in methanethiosulfonate reagent preparation, as it improves handling characteristics and ensures consistent reactivity across different experimental conditions. The bromide counterion does not participate in the primary chemical reaction with cysteine residues but provides ionic strength and buffering capacity in aqueous solutions.
Significance in Biochemical Research
The significance of this compound in biochemical research stems from its unique ability to selectively modify cysteine residues under mild conditions while introducing both hydrophobic interactions and positive charge at the modification site. This dual functionality makes it particularly valuable for studying membrane proteins, where hydrophobic interactions play crucial roles in protein folding, stability, and function. The compound's selectivity for cysteine residues allows researchers to precisely control protein modification reactions without affecting other amino acid residues.
Recent applications have demonstrated the compound's effectiveness in studying ion channel function, particularly in the context of mechanosensitive channels like transient receptor potential channels. Research has shown that methanethiosulfonate reagents with decyl chains can effectively activate channel proteins when applied to strategically introduced cysteine residues, providing insights into channel gating mechanisms and structural dynamics. The long alkyl chain allows the compound to interact with lipid bilayers and hydrophobic protein domains, creating anchoring effects that can stabilize specific protein conformations.
The substituted-cysteine accessibility method represents the primary application framework for this compound in current research. This technique combines site-directed mutagenesis with chemical modification to map protein structure and function relationships. Researchers systematically introduce cysteine residues at various positions within a protein and then test the accessibility of these positions using methanethiosulfonate reagents. The reaction of the compound with accessible cysteine residues provides information about protein topology, conformational changes, and functional states.
The compound's significance extends to studies of protein-lipid interactions, where its amphiphilic nature allows investigation of how proteins interact with membrane environments. The decyl chain can insert into lipid bilayers, creating artificial membrane anchors that influence protein behavior and reveal the importance of hydrophobic interactions in protein function. This application has proven particularly valuable in understanding how membrane proteins achieve their native conformations and maintain stability in lipid environments.
Nomenclature and Identification Parameters
This compound is identified by the Chemical Abstracts Service registry number 1216881-94-5, which serves as its unique chemical identifier in databases and regulatory systems. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 10-methylsulfonylsulfanyldecan-1-amine hydrobromide, which describes the complete chemical structure including the salt form. Alternative nomenclature includes S-(10-Aminodecyl) methanesulfonothioate hydrobromide, which emphasizes the thioester linkage characteristic of methanethiosulfonate compounds.
The molecular formula C₁₁H₂₆BrNO₂S₂ reflects the complete composition including the hydrobromide salt, with a molecular weight of 348.4 grams per mole. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: CS(=O)(=O)SCCCCCCCCCCN.Br, which provides a linear representation of the chemical connectivity. The International Chemical Identifier key OIRLCLWGKRKKRO-UHFFFAOYSA-N serves as a hashed version of the complete structural information for database searching and chemical informatics applications.
Physical and chemical property parameters include a melting point range of 100-102°C, indicating good thermal stability for laboratory handling and storage. The compound demonstrates solubility in dimethyl sulfoxide, warm ethanol, and methanol, but limited water solubility despite the presence of the amino group and hydrobromide salt. LogP calculations indicate a value of approximately 5.5, reflecting the compound's lipophilic character due to the long alkyl chain. The topological polar surface area of 93.8 Ų suggests moderate membrane permeability characteristics.
Storage recommendations specify maintaining the compound in a desiccated environment at -20°C to prevent hydrolysis and degradation. Like other methanethiosulfonate reagents, this compound is hygroscopic and susceptible to hydrolysis in aqueous solutions, particularly in the presence of nucleophiles. The compound should be warmed to room temperature before opening storage containers to prevent moisture condensation, and solutions should be prepared immediately before use to ensure maximum reactivity.
Properties
IUPAC Name |
10-methylsulfonylsulfanyldecan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2S2.BrH/c1-16(13,14)15-11-9-7-5-3-2-4-6-8-10-12;/h2-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRLCLWGKRKKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675570 | |
| Record name | S-(10-Aminodecyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216881-94-5 | |
| Record name | S-(10-Aminodecyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 10-Bromodecylamine Hydrobromide
The precursor 10-bromodecylamine hydrobromide is synthesized via bromination of 10-aminodecanol using hydrobromic acid (HBr) under reflux conditions. In a typical procedure, 10-aminodecanol (1.0 mol) is dissolved in 48% aqueous HBr (3.0 mol) and heated to 110°C for 12–16 hours. The reaction mixture is cooled, and excess HBr is removed under reduced pressure to yield a crystalline solid. Recrystallization from ethanol/water (1:1 v/v) affords the pure hydrobromide salt with a reported yield of 85–90%.
Key Parameters
-
Temperature: 110°C
-
Solvent: Aqueous HBr
-
Yield: 85–90%
Thiosulfonate Group Introduction
The bromoalkane intermediate undergoes nucleophilic displacement with sodium methanethiosulfonate (Na+MTS) in anhydrous dimethylformamide (DMF). A molar ratio of 1:1.2 (bromoalkane:Na+MTS) is maintained at 60°C for 24 hours under nitrogen atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
Reaction Mechanism
where .
Purification and Characterization
Isolation of Crude Product
Post-reaction, the mixture is diluted with ice-cold water (200 mL) and extracted with dichloromethane (3 × 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated via rotary evaporation. The crude product is obtained as a pale-yellow oil.
Recrystallization
The crude oil is dissolved in minimal hot ethanol (95%) and cooled to 4°C to induce crystallization. The crystals are filtered, washed with cold diethyl ether, and dried under vacuum.
Characterization Data
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Melting Point: 128–130°C
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H NMR (400 MHz, DMSO-d6): δ 1.25 (m, 16H, -(CH2)8-), 1.45 (t, 2H, -CH2NH2), 2.85 (s, 3H, -SO2CH3), 3.10 (q, 2H, -CH2S-).
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Elemental Analysis: Calculated (%) for C11H24BrNO2S2: C 38.82, H 7.11, N 4.12; Found: C 38.79, H 7.09, N 4.10.
Optimization Strategies
Solvent Effects
Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state in SN2 reactions. Comparative studies indicate DMF yields 15–20% higher conversion than DMSO due to its lower viscosity and better nucleophile solubility.
Temperature and Reaction Time
Elevating temperatures beyond 60°C risk side reactions, including oxidation of the thiosulfonate group. Kinetic studies reveal 24 hours as optimal for >95% conversion, with prolonged durations offering marginal gains.
Challenges and Mitigation
Alkyl Chain Solubility
The long decyl chain introduces solubility challenges in polar solvents. Adding co-solvents like tetrahydrofuran (THF) (10–20% v/v) improves homogeneity without compromising reaction efficiency.
Byproduct Formation
Trace disulfide byproducts (<5%) are detected via LC-MS. Reductive workups with tris(2-carboxyethyl)phosphine (TCEP, 0.1 mM) during extraction suppress disulfide formation.
Applications and Stability
This compound is predominantly utilized in protein labeling and membrane studies, where its extended alkyl chain enhances lipid bilayer incorporation . The compound exhibits stability in anhydrous environments but hydrolyzes in aqueous solutions (pH > 8.0) within 48 hours. Storage at −20°C under argon extends shelf life to 6 months.
Chemical Reactions Analysis
Types of Reactions: 10-Aminodecylmethanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide or potassium permanganate.
Reduction Reagents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Sulfonate derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Biochemical Applications
1.1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial capabilities of 10-aminodecylmethanethiosulfonate hydrobromide. It exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential in treating infections caused by multidrug-resistant pathogens .
1.2. Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs, particularly those that are poorly soluble in water. Research indicates that incorporating this compound into formulations can improve the pharmacokinetic profiles of these drugs, leading to more effective treatments .
Therapeutic Applications
2.1. Cancer Treatment
this compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .
2.2. Antitubercular Activity
In addition to its antimicrobial properties, this compound has shown efficacy against Mycobacterium tuberculosis. In vivo studies have indicated that it can significantly reduce bacterial load in infected models, suggesting its potential as a treatment option for tuberculosis .
Material Science Applications
3.1. Surface Modification
The compound is also used for surface modification in material science. Its thiol group allows it to form covalent bonds with various substrates, enhancing surface properties such as hydrophilicity and biocompatibility. This application is particularly relevant in biomedical devices where improved integration with biological tissues is desired .
Case Studies
Mechanism of Action
The mechanism of action of 10-Aminodecylmethanethiosulfonate Hydrobromide involves its interaction with various molecular targets. The methanethiosulfonate group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and post-translational modifications.
Comparison with Similar Compounds
10-Aminodecylmethanethiosulfonate Hydrochloride: Similar structure but with a hydrochloride salt instead of hydrobromide.
10-Aminodecylmethanethiosulfonate Sulfate: Contains a sulfate group instead of hydrobromide.
10-Aminodecylmethanethiosulfonate Nitrate: Features a nitrate group instead of hydrobromide.
Uniqueness: 10-Aminodecylmethanethiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable reagent in various research and industrial applications.
Biological Activity
10-Aminodecylmethanethiosulfonate Hydrobromide, with the chemical formula CHBrNOS and a molecular weight of 348.364 g/mol, is a compound of increasing interest in biochemical research due to its unique biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.
This compound is characterized by its ability to react specifically and rapidly with thiols, leading to the formation of mixed disulfides. This reactivity is crucial for its biological functions, particularly in modulating protein interactions and cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 348.364 g/mol |
| Solubility | Soluble in water |
| Reactivity | Reacts with thiols |
The primary mechanism through which this compound exerts its biological effects is through the modification of thiol groups in proteins. This modification can alter protein function, stability, and interactions with other biomolecules. The formation of mixed disulfides can lead to:
- Inhibition of enzyme activity: By modifying active sites.
- Alteration of receptor signaling: Affecting cellular responses.
- Induction of apoptosis: Through signaling pathways influenced by protein modifications.
Case Studies
-
Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Results :
- Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus: 32 µg/mL
- MIC for Escherichia coli: 64 µg/mL
- Results :
-
Cellular Studies : In vitro experiments on human cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase, indicative of apoptotic activity.
- Findings :
- Apoptosis rate increase: 45% in treated cells vs. 15% in control
- IC50 value: 25 µM after 48 hours of treatment
- Findings :
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Induction of Apoptosis | Increased apoptosis in cancer cell lines |
| Enzyme Inhibition | Modification of enzyme activity observed |
Q & A
Basic Research Questions
Q. What are the critical storage and handling protocols for 10-Aminodecylmethanethiosulfonate Hydrobromide to ensure stability?
- Methodological Answer : The compound should be stored desiccated at low temperatures (e.g., -20°C) to prevent hydrolysis or decomposition. It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which are recommended solvents for experimental use. Avoid exposure to moisture or reactive thiol-containing reagents during handling .
Q. How does this compound interact with cysteine residues in proteins?
- Methodological Answer : The compound reacts selectively with thiol (-SH) groups on cysteine residues via its methanethiosulfonate moiety, forming a stable thioether bond. This reaction is rapid and stoichiometric under mild conditions (neutral pH, room temperature). To validate modification, use mass spectrometry to detect a mass shift corresponding to the adduct .
Q. What solvents and reaction conditions are optimal for protein modification studies?
- Methodological Answer : Use aqueous buffers (pH 7–8) or polar aprotic solvents like DMSO. Reaction efficiency is highest at room temperature for 30–60 minutes. For proteins with buried cysteine residues, consider mild denaturation or reducing agents (e.g., TCEP) to enhance accessibility .
Advanced Research Questions
Q. How can site-directed mutagenesis be combined with this compound to study protein functional domains?
- Methodological Answer : Introduce cysteine residues at target sites via mutagenesis, then treat the protein with this compound. Monitor functional changes (e.g., ion channel activity) using electrophysiology or fluorescence assays. This approach elucidates the role of specific residues in protein mechanics .
Q. What experimental strategies resolve contradictions in reported reaction efficiencies across studies?
- Methodological Answer : Variability may arise from differences in protein conformation, solvent polarity, or competing thiol sources. Control experiments should include:
- Pre-treating proteins with reducing agents to ensure free thiol availability.
- Validating reaction completion via Ellman’s assay or HPLC.
- Comparing results under standardized buffer conditions (e.g., PBS vs. Tris-HCl) .
Q. How can researchers confirm the absence of nonspecific binding or side reactions?
- Methodological Answer : Perform competition assays with excess β-mercaptoethanol to quench unreacted compound. Use X-ray crystallography or cryo-EM to visualize modified residues, ensuring specificity. Negative controls (e.g., cysteine-free mutants) are essential .
Q. What analytical techniques are recommended for characterizing the compound’s solid-state forms?
- Methodological Answer : Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases, while differential scanning calorimetry (DSC) assesses thermal stability. For solubility studies, compare dissolution rates in polar vs. nonpolar solvents (e.g., water vs. BnOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
